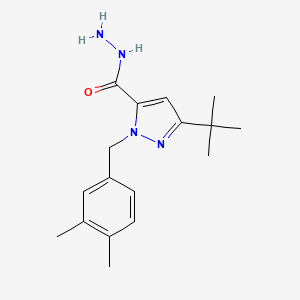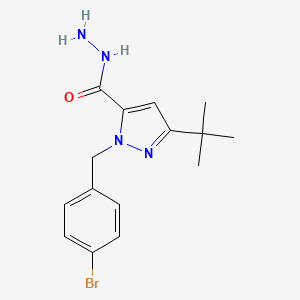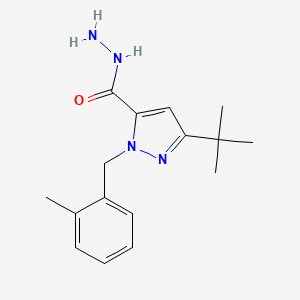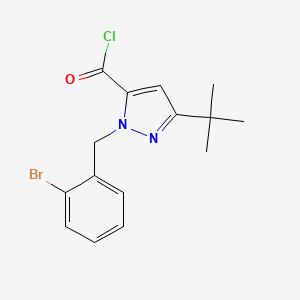
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-TFP-Cl) is an organic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. 5-t-Bu-TFP-Cl is a colorless solid that is soluble in many organic solvents, making it useful for a variety of laboratory experiments. In addition, it has been found to exhibit a range of biological activities, making it a promising drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-t-Bu-TFP-Cl has been found to exhibit a range of biological activities and has been explored for its potential applications in the medical field. In particular, it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as an antifungal agent. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of 5-t-Bu-TFP-Cl is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. In addition, it is believed to interact with certain receptors, such as the estrogen receptor, which may be involved in its anti-cancer activity.
Biochemical and Physiological Effects
5-t-Bu-TFP-Cl has been found to have a range of biochemical and physiological effects. In particular, it has been found to reduce inflammation, inhibit bacterial growth, and induce apoptosis in cancer cells. In addition, it has been found to have a protective effect on neurons and enhance cognitive function in animal models of Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-t-Bu-TFP-Cl has several advantages for laboratory experiments. In particular, it is easy to synthesize, is soluble in many organic solvents, and exhibits a range of biological activities. However, it is important to note that the compound is highly toxic and should be handled with caution. In addition, it has a narrow therapeutic window and may be prone to drug resistance.
Zukünftige Richtungen
There are several potential future directions for the study of 5-t-Bu-TFP-Cl. In particular, further research is needed to better understand its mechanism of action and to explore its potential applications in the medical field. In addition, further studies are needed to identify potential drug targets and to develop more effective and safe formulations. Finally, further research is needed to explore the potential toxicity and side effects of the compound.
Synthesemethoden
5-t-Bu-TFP-Cl is synthesized through a reaction between 4-trifluoromethyl-benzaldehyde and 2-methyl-1-butyl-pyrazole-3-carbonyl chloride. This reaction is carried out in the presence of a strong base, such as potassium tert-butoxide, in an organic solvent, such as toluene or THF. The reaction is typically carried out at temperatures of up to 100°C and is usually complete within 24 hours. The product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-4-6-11(7-5-10)16(18,19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBYREGGKLSOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














